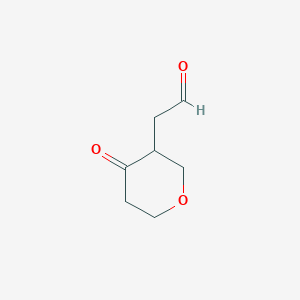

2-(4-Oxooxan-3-yl)acetaldehyde

Description

2-(4-Oxooxan-3-yl)acetaldehyde is a cyclic carbonyl compound featuring a tetrahydrofuran-derived 4-oxooxane (morpholinone) ring substituted with an acetaldehyde group at the 3-position. The molecule combines the reactivity of an aldehyde functional group with the steric and electronic effects of a cyclic ketone, making it a structurally unique compound. For instance, similar aldehydes are known as insect pheromones (e.g., Grandlure III/IV in weevils) , while morpholinone derivatives are explored for their bioactive properties .

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-(4-oxooxan-3-yl)acetaldehyde |

InChI |

InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2 |

InChI Key |

DVABWVVZARLLFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield 2-(4-Oxooxan-3-yl)acetaldehyde .

Industrial Production Methods

Industrial production of 2-(4-Oxooxan-3-yl)acetaldehyde typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Oxooxan-3-yl)acetic acid.

Reduction: 2-(4-Oxooxan-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexylidene Acetaldehydes

Compounds such as (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA, Grandlure III/IV) share the α,β-unsaturated aldehyde motif with 2-(4-oxooxan-3-yl)acetaldehyde. Key differences include:

- Cyclic vs.

- Biological Activity: DMCHA isomers act as aggregation pheromones in beetles (e.g., Anthonomus grandis), whereas the oxane-derived aldehyde’s bioactivity remains unexplored but may differ due to its oxygenated ring .

Simple Aldehydes: Acetaldehyde

Acetaldehyde (CH₃CHO) serves as a baseline for comparing aldehyde reactivity:

- Stability : Acetaldehyde is prone to oxidation (forming acetic acid) and polymerization, whereas the oxane ring in 2-(4-oxooxan-3-yl)acetaldehyde may stabilize the aldehyde via intramolecular hydrogen bonding or steric hindrance .

- Environmental Presence : Acetaldehyde is abundant in atmospheric pollution (e.g., 7.80 μg/m³ in Guangzhou) due to anthropogenic sources, while the larger, more complex 2-(4-oxooxan-3-yl)acetaldehyde is likely synthetic and less environmentally persistent .

- Industrial Relevance : Acetaldehyde is critical in vinification (30–150 mg/L in wines) and tobacco smoke, whereas the oxane analog’s applications are hypothetical but could leverage its dual functional groups for specialty chemical synthesis .

Morpholinone Derivatives

Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide share the morpholinone core but replace the aldehyde with an acetamide group. Key contrasts include:

- Reactivity : The acetamide’s amide bond enhances hydrolytic stability, whereas the aldehyde in 2-(4-oxooxan-3-yl)acetaldehyde offers electrophilic sites for condensation or Schiff base formation .

- Synthetic Utility: Morpholinone acetamides are synthesized via ZnCl₂-catalyzed cyclization, suggesting that similar methods (e.g., mercaptoacetic acid reflux) could apply to the target compound .

Data Table: Comparative Properties of 2-(4-Oxooxan-3-yl)acetaldehyde and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.